Farnesiferol B

Description

Overview of Sesquiterpene Coumarins and Their Significance

Sesquiterpene coumarins are a distinct class of natural products characterized by a chemical structure that combines a sesquiterpene moiety with a coumarin (B35378) nucleus. nih.goveurekaselect.com The coumarin group is based on a 7-hydroxyumbelliferolactone parent nucleus, while the sesquiterpene part is a C15 terpene unit. eurekaselect.commdpi.com These compounds are noted for their structural diversity. nih.gov

The significance of sesquiterpene coumarins in academic research is substantial, largely due to the wide range of biological activities they exhibit. nih.govrjpharmacognosy.ir Research has attributed various properties to this class of compounds, making them important subjects for further scientific investigation. nih.gov Their unique chemical structures also present interesting targets for synthetic chemistry and structural elucidation studies. eurekaselect.comresearchgate.net

Historical Context of Farnesiferol B Discovery and Early Research

The discovery of this compound is rooted in the phytochemical investigation of the oleo-gum-resin of Ferula assa-foetida. Early research in 1959 by Caglioti and colleagues led to the isolation and characterization of this compound and its counterpart, Farnesiferol C. nih.gov Subsequent spectral studies in 1994 further solidified the structural understanding of this compound. researchgate.net These foundational studies were crucial in identifying and describing this novel sesquiterpene coumarin. semanticscholar.orgnih.gov Early investigations focused on isolating the compound from its natural sources and elucidating its complex chemical structure. nih.govresearchgate.net

Natural Occurrence and Botanical Sources of this compound

This compound is a naturally occurring compound primarily found within the plant kingdom, specifically in species belonging to the Ferula genus. taylorfrancis.comresearchgate.net

The genus Ferula, a member of the Apiaceae (or Umbelliferae) family, comprises over 180 species. taylorfrancis.comresearchgate.net These perennial herbs are predominantly distributed across Central and Southwest Asia, the Mediterranean region, and North Africa. taylorfrancis.comwaocp.org Plants of this genus are well-known for producing a variety of secondary metabolites, including gum-resins, sesquiterpenes, and, notably, sesquiterpene coumarins. researchgate.netnih.gov The roots of Ferula species are particularly rich sources of these compounds. tandfonline.comtandfonline.com

While the Ferula genus is the primary source, this compound has been specifically isolated from certain species.

Ferula pseudalliacea is a medicinal plant endemic to the Zagros mountainous regions of Iran. researchgate.net Research has confirmed the presence of this compound in the roots of this plant. nih.govresearchgate.net Studies have successfully isolated this compound, along with other sesquiterpene coumarins, from n-hexane extracts of F. pseudalliacea roots. nih.gov Furthermore, research into hairy root cultures of F. pseudalliacea has shown that these cultures are capable of producing this compound, highlighting a potential biotechnological avenue for its production. nih.govresearchgate.net

Ferula assa-foetida is another significant botanical source of this compound. nih.govthegoodscentscompany.com The oleo-gum-resin obtained from the rhizome and roots of this plant contains a complex mixture of compounds, including a resinous material where farnesiferols A, B, and C have been identified. nih.gov The presence of this compound in F. assa-foetida has been consistently reported in phytochemical studies of the plant. nih.govplantsjournal.comknapsackfamily.com

Specific Ferula Species as Producers

Ferula sinkiangensis

Ferula sinkiangensis K.M. Shen, a perennial plant endemic to the Xinjiang Uygur Autonomous Region of China, is a significant natural source of this compound. researchgate.netnih.gov The resin from this plant, known as "AWei" in traditional Chinese medicine, has been used for treating various ailments. nih.gov Chemical analysis of F. sinkiangensis has led to the isolation and identification of numerous compounds, with this compound being a key constituent. mdpi.comresearchgate.net

Research has shown that this compound is one of the main sesquiterpene coumarins found in the chloroform-extracted fraction of F. sinkiangensis resin. mdpi.comresearchgate.net Studies focusing on the chemical constituents of the roots of Ferula sinkiangensis successfully isolated this compound, along with other compounds such as fekrynol, fekolone, isosamarcandin, episamarcandin, farnesiferol C, and umbelliferone (B1683723). researchgate.netnih.gov This was the first time these specific compounds were reported to be obtained from this plant. researchgate.netnih.gov The presence of this compound in F. sinkiangensis is considered a characteristic chemical constituent that can be used as an important marker for the chemotaxonomy of the Ferula genus. mdpi.com

Compounds Isolated from Ferula sinkiangensis (Alongside this compound)

| Compound Name | Chemical Class |

|---|---|

| Fekrynol | Not specified |

| Fekolone | Not specified |

| Isosamarcandin | Not specified |

| Episamarcandin | Not specified |

| Farnesiferol C | Sesquiterpene Coumarin |

| Umbelliferone | Coumarin |

Other Relevant Ferula Species

This compound is not exclusive to F. sinkiangensis and has been identified in a variety of other species within the Ferula genus, which comprises over 180 species worldwide. mdpi.comtaylorfrancis.com The presence of sesquiterpene coumarins like this compound is a defining characteristic of this genus. mdpi.comresearchgate.net

Notable Ferula Species Containing this compound:

Ferula assa-foetida : This species is a known source of this compound. nih.govthegoodscentscompany.com

Ferula gummosa : this compound has been reported in this species. researchgate.netnih.gov

Ferula persica : Studies on the roots of Ferula persica have led to the isolation of this compound, among other coumarins. taylorfrancis.comtandfonline.com

Ferula feruloides : The raw juices of this plant contain this compound as one of their main chemical components. mdpi.comresearchgate.net

Ferula pseudalliacea : This endemic species from Iran has been shown to produce this compound. nih.gov

Ferula szowitsiana : Research has indicated the presence of this compound in this species. thegoodscentscompany.com

The widespread occurrence of this compound across these species underscores its significance as a chemotaxonomic marker for the Ferula genus. mdpi.com Research has demonstrated that ring-opened drimane-type sesquiterpene coumarins, specifically this compound and Farnesiferol C, exhibit potent inhibitory effects on P-gp pump efflux, making them interesting candidates for further research. mdpi.comfrontiersin.org

Classification and Structural Context within Natural Products

This compound is classified as a sesquiterpene coumarin. mdpi.com This classification places it within two broader categories of natural products: terpenoids and coumarins.

Terpenoids : These are a large and diverse class of organic compounds derived from five-carbon isoprene (B109036) units. frontiersin.org this compound is specifically a sesquiterpenoid, meaning its structure is based on three isoprene units (15 carbon atoms). frontiersin.orghmdb.ca The sesquiterpene portion of this compound is a cyclofarnesane derivative. hmdb.ca

Coumarins : These are a class of benzopyrones, characterized by a benzene (B151609) ring fused to a pyrone ring. frontiersin.orghmdb.ca The core of the coumarin structure in this compound is umbelliferone (7-hydroxycoumarin), to which the sesquiterpene chain is attached via an ether linkage. nih.govhmdb.ca

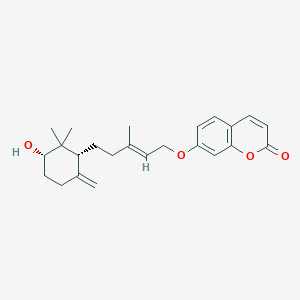

Structurally, this compound is a terpene lactone. nih.govhmdb.ca Its chemical formula is C₂₄H₃₀O₄, and it has a monoisotopic molecular weight of 382.2144 g/mol . nih.govhmdb.ca The IUPAC name for this compound is 7-{[(2E)-5-((1R,3S)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-en-1-yl]oxy}-2H-chromen-2-one. nih.gov The molecule consists of a bicyclic sesquiterpene alcohol linked to the 7-hydroxy position of umbelliferone. mdpi.com

Chemical and Classification Details of this compound

| Attribute | Detail |

|---|---|

| Chemical Formula | C₂₄H₃₀O₄ nih.govhmdb.cachemblink.com |

| Molecular Weight | 382.49 g/mol hmdb.cachemblink.com |

| CAS Registry Number | 54990-68-0 nih.govhmdb.cachemblink.com |

| Kingdom | Organic compounds hmdb.ca |

| Super Class | Lipids and lipid-like molecules hmdb.ca |

| Class | Prenol lipids hmdb.ca |

| Sub Class | Terpene lactones nih.govhmdb.ca |

| Direct Parent | Terpene lactones hmdb.ca |

| Alternative Parents | Sesquiterpenoids, Coumarins and derivatives, 1-benzopyrans hmdb.ca |

Structure

2D Structure

3D Structure

Properties

CAS No. |

54990-68-0 |

|---|---|

Molecular Formula |

C24H30O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

7-[(E)-5-[(1R,3S)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enoxy]chromen-2-one |

InChI |

InChI=1S/C24H30O4/c1-16(5-10-20-17(2)6-11-22(25)24(20,3)4)13-14-27-19-9-7-18-8-12-23(26)28-21(18)15-19/h7-9,12-13,15,20,22,25H,2,5-6,10-11,14H2,1,3-4H3/b16-13+/t20-,22+/m1/s1 |

InChI Key |

XXKXCRGLMFAXTK-NOWJHPSZSA-N |

SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(=C)CCC(C3(C)C)O |

Isomeric SMILES |

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@@H]3C(=C)CC[C@@H](C3(C)C)O |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(=C)CCC(C3(C)C)O |

Synonyms |

farnesiferol B |

Origin of Product |

United States |

Isolation, Purification, and Analytical Methodologies of Farnesiferol B

Extraction Techniques from Plant Materials

The initial step in obtaining Farnesiferol B is its extraction from plant sources, most commonly the roots or oleo-gum-resins of Ferula species. tandfonline.comsemanticscholar.org The choice of extraction method and solvent is critical for efficiently isolating the compound from the complex plant matrix.

Several techniques have been documented for this purpose:

Maceration: This simple technique involves soaking the powdered plant material in a solvent at room temperature for an extended period. Dichloromethane (B109758) is a frequently used solvent for macerating the roots or oleo-gum-resin of plants like Ferula turcica and Ferula assa-foetida. semanticscholar.orgmdpi.com

Soxhlet Extraction: A more exhaustive method, Soxhlet extraction, is employed for materials like the dried, powdered roots of Ferula flabelliloba and Ferula persica, often using dichloromethane as the solvent. tandfonline.com This continuous extraction process ensures a high yield of the desired compounds.

Reflux Extraction: For some sources, such as the dried resin of Ferula assafoetida, reflux extraction with a lower alcohol like methanol (B129727) is performed. google.com This process involves boiling the solvent with the plant material to extract the compounds.

Ultrasonic-Assisted Extraction: In some protocols, particularly for hairy root cultures of Ferula pseudalliacea, dried and powdered samples are suspended in n-hexane and subjected to ultrasonication. nih.gov This use of high-frequency sound waves facilitates the breakdown of cell walls and enhances solvent penetration, improving extraction efficiency.

Following the initial extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract. mdpi.comnih.gov

Table 1: Summary of Extraction Techniques for this compound

| Plant Source (Part) | Extraction Method | Solvent(s) | Reference(s) |

|---|---|---|---|

| Ferula turcica (Roots) | Maceration / Soxhlet | Dichloromethane | mdpi.com |

| Ferula persica (Roots) | Soxhlet Extraction | Dichloromethane | tandfonline.com |

| Ferula assa-foetida (Oleo-gum-resin) | Maceration | Dichloromethane | semanticscholar.org |

| Ferula assafoetida (Resin) | Reflux Extraction | Methanol | google.com |

| Ferula pseudalliacea (Hairy Roots) | Suspension / Shaking / Ultrasonication | n-hexane | nih.gov |

| Ferula flabelliloba (Roots) | Soxhlet Extraction | Dichloromethane | tandfonline.com |

Chromatographic Separation and Purification Strategies

The crude extract obtained from the plant material is a complex mixture of numerous compounds. Therefore, a series of chromatographic techniques are required to isolate this compound in a pure form.

The purification process generally involves these key steps:

Column Chromatography (CC): This is the most common initial purification step. The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. tandfonline.comgoogle.com A solvent system of increasing polarity, such as a gradient of petroleum ether and ethyl acetate (B1210297) or dichloromethane and methanol, is used to elute the compounds. tandfonline.comgoogle.comaacrjournals.org Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Sephadex LH-20 Chromatography: For further separation, size-exclusion chromatography using a Sephadex LH-20 column is often employed. mdpi.comaacrjournals.org This technique separates compounds based on their molecular size. A common mobile phase for this step is a mixture of hexane, dichloromethane, and methanol. mdpi.com

Preparative Thin Layer Chromatography (PTLC): Fractions that require more purification after column chromatography can be subjected to PTLC on silica gel plates. tandfonline.com This method allows for the separation of small quantities of compounds with similar polarities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of this compound and for quantifying its amount in extracts. nih.gov Reversed-phase columns, such as C18 or ODS-2, are typically used. mdpi.comnih.gov The mobile phase often consists of a gradient of methanol and water. nih.gov

Through these sequential chromatographic steps, this compound can be isolated as a pure, often crystalline, compound. google.comnih.gov

Spectroscopic and Spectrometric Characterization Approaches

Once purified, the definitive identification and structural elucidation of this compound are accomplished using a combination of spectroscopic and spectrometric methods. These analytical techniques provide detailed information about the compound's molecular weight, formula, and the connectivity of its atoms.

Key characterization methods include:

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound. Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 382. tandfonline.com High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provides a more precise mass measurement, confirming the molecular formula as C₂₄H₃₀O₄. tandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules.

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. tandfonline.com

¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl). tandfonline.comthieme-connect.com

2D NMR Techniques: More complex NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish the complete bonding framework and relative stereochemistry of the molecule. tandfonline.comthieme-connect.com

Physical Properties: Other physical data, such as the melting point and optical rotation, are also used for characterization. This compound has been reported as colorless needle crystals with a melting point of 112°C and a specific optical rotation of [α]D +10° (in chloroform). google.com

Table 2: Spectroscopic and Physical Data for this compound

| Analytical Method | Reported Data | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₄H₃₀O₄ | google.comtandfonline.com |

| Molecular Weight | 382 g/mol | google.comtandfonline.com |

| Mass Spectrometry | EI-MS [M]⁺: m/z 382 | tandfonline.com |

| ¹H and ¹³C NMR | Spectra confirm the sesquiterpene coumarin (B35378) structure | tandfonline.comtandfonline.comthieme-connect.com |

| Physical Appearance | Colorless needle crystals | google.com |

| Melting Point | 112°C | google.com |

| Optical Rotation | [α]D +10° (c 1.0, CHCl₃) | google.com |

Biosynthesis and Synthetic Approaches for Farnesiferol B

Biosynthetic Pathways and Precursors

The construction of the farnesiferol B molecule is a classic example of a meroterpenoid biosynthesis, where a polyketide-derived aromatic moiety is combined with a terpene-derived isoprenoid chain. biorxiv.org The putative biosynthetic pathway begins with two primary precursors: umbelliferone (B1683723), which provides the coumarin (B35378) skeleton, and farnesyl diphosphate (B83284), which serves as the source of the sesquiterpene fragment. biorxiv.orgresearchgate.net

Umbelliferone, also known as 7-hydroxycoumarin, is the foundational coumarin building block for a vast number of sesquiterpene coumarins, including this compound. biorxiv.orgbiorxiv.orge3s-conferences.org It is the most common coumarin moiety found in sesquiterpene coumarins isolated from the Apiaceae family. biorxiv.org In the biosynthetic pathway, the 7-hydroxyl group of umbelliferone acts as a nucleophile, attacking the farnesyl diphosphate molecule to form an ether linkage. biorxiv.orgresearchgate.net This reaction is the initial point of connection between the phenylpropanoid pathway (which produces umbelliferone) and the isoprenoid pathway. nih.gov While various substituted 7-hydroxycoumarins like scopoletin (B1681571) and isofraxidin (B1672238) serve as precursors for other related compounds, umbelliferone is the specific precursor for this compound. biorxiv.orgresearchgate.net

Farnesyl diphosphate (FPP) is the universal precursor for all sesquiterpenes. mdpi.com It is a C15 isoprenoid synthesized via the terpene biosynthesis pathway. biorxiv.org This pathway begins with the five-carbon building blocks isopentenyl diphosphate (IDP) and its isomer dimethylallyl diphosphate (DMADP). mdpi.com In plants, these C5 units can be produced through two different pathways: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. biorxiv.orgmdpi.com Farnesyl diphosphate synthase then catalyzes the sequential condensation of two IDP molecules with one DMADP molecule to form FPP. biorxiv.orgnih.gov In the biosynthesis of this compound, FPP serves as the electrophilic substrate that is attacked by umbelliferone, donating its farnesyl group to form the initial linear intermediate. biorxiv.orgresearchgate.net

The conversion of umbelliferone and farnesyl diphosphate into the final cyclic structure of this compound is catalyzed by a sequence of three key enzymes. biorxiv.orgtandfonline.com While these enzymes have not all been isolated and characterized from Ferula species, their activities have been proposed based on the structures of the intermediates and products in the pathway. biorxiv.orgdntb.gov.ua The proposed sequence involves prenylation, epoxidation, and finally, cyclization. biorxiv.org

The first committed step in the biosynthesis of this compound is the farnesylation of umbelliferone. biorxiv.orgresearchgate.net This reaction is catalyzed by an O-farnesyltransferase (O-FT), a type of aromatic prenyltransferase. biorxiv.orgresearchgate.net The enzyme facilitates the ionization of farnesyl diphosphate by abstracting the diphosphate group, likely with the assistance of Mg²⁺ ions coordinated to an aspartate-rich motif in the enzyme's active site. biorxiv.org This generates a highly reactive farnesyl carbocation, which is then attacked by the 7-hydroxyl group of umbelliferone. biorxiv.org The product of this O-prenylation reaction is a linear 7-farnesyloxycoumarin known as umbelliprenin (B192621). biorxiv.orgbiorxiv.org

Following the formation of umbelliprenin, the next step is the epoxidation of the terminal double bond (C10'–C11') of the farnesyl moiety. biorxiv.orgbiorxiv.org This reaction is carried out by a specific enzyme, likely a monooxygenase or epoxidase, which has been putatively named umbelliprenin monooxygenase (UMO) or umbelliprenin epoxidase. biorxiv.orgresearchgate.net The resulting product is 10',11'-oxidoumbelliprenin (also referred to as umbelliprenin-10',11'-monoepoxide). biorxiv.orgresearchgate.net This epoxide ring is crucial as it provides the necessary functionality to initiate the subsequent cyclization cascade upon protonation. researchgate.netresearchgate.net

The final and most complex step is the cyclization of 10',11'-oxidoumbelliprenin to form the monocyclic sesquiterpene skeleton of this compound. biorxiv.orgbiorxiv.org This transformation is catalyzed by a sesquiterpene coumarin synthase (STCS), also referred to as a cyclase. biorxiv.orgresearchgate.net The proposed mechanism begins with the protonation of the epoxide oxygen by the synthase, leading to the opening of the epoxide ring and the formation of a tertiary carbocation at C11'. biorxiv.org This carbocation then initiates a C6'–C11' ring closure, forming a monocyclic sesquiterpene carbocation intermediate. biorxiv.org The reaction is terminated by the abstraction of a proton, which quenches the carbocation and establishes the double bond, yielding the final this compound structure. biorxiv.org This carbocation-driven cascade is analogous to cyclization reactions seen in the biosynthesis of other terpenes, such as triterpenes. biorxiv.orgdntb.gov.uaresearchgate.net

Table 1: Key Molecules in the Biosynthesis of this compound

| Compound Name | Class | Role in Pathway |

|---|---|---|

| Umbelliferone | Coumarin | Starting precursor (aromatic core) biorxiv.orgbiorxiv.org |

| Farnesyl Diphosphate (FPP) | Isoprenoid | Starting precursor (sesquiterpene donor) biorxiv.orgmdpi.com |

| Umbelliprenin | Sesquiterpene Coumarin | Linear intermediate after farnesylation biorxiv.orgbiorxiv.org |

| 10',11'-Oxidoumbelliprenin | Epoxidized Sesquiterpene Coumarin | Intermediate after epoxidation; substrate for cyclase biorxiv.org |

| This compound | Sesquiterpene Coumarin | Final cyclized product biorxiv.orgbiorxiv.org |

Proposed Enzymatic Mechanisms

Umbelliprenin Epoxidase Function

Biotechnological Production and Hairy Root Cultures

The challenges associated with the low abundance of this compound in its natural plant sources have spurred the development of alternative production platforms. Among these, hairy root culture technology, which utilizes the genetic transformation of plant tissues by Agrobacterium rhizogenes, has emerged as a promising and sustainable method. scribd.com

Establishment of Hairy Root Systems for this compound Production

The successful induction of hairy roots capable of producing this compound has been demonstrated in Ferula pseudalliacea, an endemic medicinal plant. nih.gov The establishment of these cultures is a multi-step process that requires careful optimization of several critical parameters.

Key factors influencing the efficiency of hairy root induction include the choice of explant material, the specific strain of Agrobacterium rhizogenes used, the duration of infection and co-cultivation, and the composition of the culture medium. researchgate.netresearchgate.net Research has shown that for F. pseudalliacea, 10 to 12-day-old embryo explants are particularly receptive to transformation. nih.gov Among various A. rhizogenes strains tested, ATCC 15834 and 1724 have been successful in inducing hairy roots, with ATCC 15834 exhibiting a higher transformation efficiency. nih.govx-mol.net

The transformation process is confirmed through molecular techniques, such as the Polymerase Chain Reaction (PCR) amplification of the rolB gene, a characteristic gene transferred from the A. rhizogenes Ri plasmid to the plant genome, which is crucial for hairy root development. nih.govnih.gov

Table 1: Optimized Parameters for Hairy Root Induction in Ferula pseudalliacea

| Parameter | Optimal Condition | Reference |

| Explant Type | 10-12 day old embryo explants | nih.gov |

| A. rhizogenes Strain | ATCC 15834 | nih.govx-mol.net |

| Infection Time | 10 minutes | nih.govx-mol.net |

| Co-cultivation Period | 72 hours | nih.govcolab.ws |

Optimization of Culture Conditions for Enhanced Yield

Once hairy root lines are established, the subsequent focus shifts to optimizing culture conditions to maximize biomass accumulation and, consequently, the yield of this compound. The composition of the culture medium plays a pivotal role in this phase.

Studies have demonstrated that a half-strength Gamborg's B5 (B5) medium leads to higher biomass production compared to a half-strength Murashige and Skoog (MS) medium for F. pseudalliacea hairy roots. nih.govnih.gov Furthermore, the specific A. rhizogenes strain used for induction can influence the growth characteristics of the resulting hairy root lines. For instance, hairy roots induced by strain ATCC 15834 have been observed to grow more rapidly and produce more branches than those induced by strain 1724. nih.gov

The optimization of culture conditions is a continuous process, often involving the manipulation of nutrient concentrations, pH, temperature, and aeration to create an ideal environment for both root growth and secondary metabolite synthesis.

Comparison of Hairy Root Production with Natural Sources

A crucial aspect of evaluating the feasibility of hairy root cultures as a production platform is comparing their yield of this compound to that obtained from natural plant sources. High-Performance Liquid Chromatography (HPLC) analysis has been employed to quantify and compare the this compound content in extracts from transgenic hairy roots and roots of wild-type F. pseudalliacea. nih.gov

The results have confirmed the production of this compound in all tested hairy root lines. nih.gov While the concentration of this compound in hairy root extracts may in some instances be lower than in the roots of the parent plant, the significant advantages of hairy root cultures, such as rapid growth, genetic stability, and the potential for large-scale cultivation in bioreactors, make them a highly attractive alternative. nih.govmdpi.com For instance, the average amount of this compound in n-hexane extracts of transgenic hairy root lines induced by strain ATCC 15834 was found to be 0.7 mg per 100 mg of extract, compared to 1.2 mg per 100 mg of extract from wild-type roots. nih.gov However, the ability to produce this compound consistently and year-round, independent of geographical and seasonal variations, presents a compelling case for this biotechnological approach. mdpi.com

Total Chemical Synthesis Strategies

In parallel with biotechnological methods, the chemical synthesis of this compound has been an active area of research, offering precise control over stereochemistry and the potential for producing structural analogs for further investigation.

Diels-Alder Approach

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of cyclic systems, has been successfully employed in the total synthesis of racemic this compound. researchgate.netnih.gov This strategy involves the [4+2] cycloaddition of a conjugated diene and a dienophile to construct the core carbocyclic framework of the molecule.

One reported synthesis of (±)-Farnesiferol B utilized a Diels-Alder approach as a key step, demonstrating the utility of this reaction in assembling the complex architecture of this natural product. researchgate.netnih.govmolaid.com This method, often complemented by other key reactions such as Gilman addition and cross-metathesis, provides a convergent and effective route to the target molecule. researchgate.netnih.gov

Enantioselective Synthesis

Achieving the synthesis of a single enantiomer of this compound, which is crucial for understanding its specific biological activities, has been accomplished through enantioselective synthesis strategies. acs.orgacs.org These approaches utilize chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions.

Convergent Synthetic Routes for this compound and Analogs

Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the final stages. This approach is often more efficient for complex molecules like this compound than a linear synthesis.

One notable convergent total synthesis of (±)-Farnesiferol B was achieved as part of a broader effort that also yielded (±)-elegansidiol and (±)-farnesiferol D. nih.govresearchgate.net The key reactions in this successful synthesis included a Diels-Alder reaction, a Gilman addition, and a cross-metathesis reaction. nih.govresearchgate.net This approach highlights the power of combining several powerful chemical transformations to assemble the core structure of these related natural products.

A common strategy for synthesizing various monocyclofarnesyl sesquiterpenes, including this compound, utilizes 3β-hydroxy-4,4,10β-trimethyl-9-decalone and its dehydroxy analog as key intermediates. scielo.br The synthetic pathway involves a Baeyer-Villiger oxidation of these decalones followed by a two-carbon homologation to construct the monocyclofarnesyl skeleton. scielo.br This approach has been applied to the synthesis of farnesiferol C and provides a potential route to this compound. scielo.br

The table below summarizes the key synthetic strategies employed in the convergent synthesis of this compound and its analogs.

| Synthetic Strategy | Key Reactions/Intermediates | Target Molecules | Citation |

| Diels-Alder Approach | Diels-Alder reaction, Gilman addition, cross-metathesis | (±)-Farnesiferol B, (±)-Elegansidiol, (±)-Farnesiferol D | nih.govresearchgate.net |

| Asymmetric Convergent Synthesis | Enantioselective Robinson annelation, Ti(III)-mediated cyclization of a chiral monoepoxide | (–)-Farnesiferol B, (–)-Achilleol B, (–)-Elegansidiol, Achilleol A | researchgate.netnih.govacs.orgacs.org |

| Monocyclofarnesyl Skeleton Construction | Baeyer-Villiger oxidation of decalones, two-carbon homologation | This compound (potential), Farnesiferol C, other monocyclofarnesyl sesquiterpenes | scielo.br |

These convergent synthetic routes showcase the ingenuity of organic chemists in devising efficient and stereoselective pathways to complex natural products. The development of these methods not only provides access to these molecules for further study but also pushes the boundaries of synthetic organic chemistry.

Biological Activities and Molecular Mechanisms of Farnesiferol B

Anti-Inflammatory Effects

Farnesiferol B demonstrates notable anti-inflammatory activity through various mechanisms, including the modulation of inflammatory cell behavior and the regulation of key signaling pathways that govern the inflammatory response. nih.govnih.gov

Modulation of Inflammatory Cell Migration and Activation

A critical aspect of the inflammatory response is the migration and activation of immune cells, such as macrophages, to the site of injury or infection. This compound has been shown to interfere with these processes.

In vitro studies have demonstrated that this compound can effectively inhibit the migration of macrophages. nih.govuzh.ch Specifically, in experiments using J774 macrophage-like cells, treatment with this compound was found to abolish the migration induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov This suggests that this compound can impede the infiltration of macrophages into inflamed tissues, a key step in the inflammatory cascade. nih.govresearchgate.net

Beyond inhibiting migration, this compound also mitigates the activation of macrophages triggered by LPS. nih.govresearchgate.net LPS stimulation typically leads to the production and release of various pro-inflammatory mediators. However, treatment with this compound has been shown to significantly lower the mRNA expression of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Chemokine (C-C motif) ligand 2 (Ccl2), and Chemokine (C-C motif) ligand 3 (Ccl3) in LPS-stimulated macrophages. nih.gov

Table 1: Effect of this compound on LPS-Induced Inflammatory Cytokine mRNA Expression in Macrophages

| Treatment | TNF-α mRNA Expression | Ccl2 mRNA Expression | Ccl3 mRNA Expression |

| Control (PBS) | Baseline | Baseline | Baseline |

| LPS | Increased | Increased | Increased |

| LPS + this compound | Significantly Lowered | Significantly Lowered | Significantly Lowered |

This table is based on findings reported in in vitro studies on J774 macrophages. nih.gov

Impact on Macrophage Migration

Regulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that orchestrate the inflammatory response.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. windows.netuzh.ch Upon activation by stimuli like LPS, the p65 subunit of NF-κB translocates to the nucleus, where it initiates the transcription of numerous pro-inflammatory genes. nih.govmdpi.com Research has shown that this compound can inhibit this crucial step. nih.govmdpi.com In J774 macrophages, this compound significantly reduced the LPS-induced nuclear translocation of the p65 subunit in a dose-dependent manner. nih.gov This inhibition of NF-κB activation is a key mechanism through which this compound exerts its anti-inflammatory effects. nih.govwindows.net

This compound has been identified as a natural agonist for the G-protein-coupled bile acid receptor 1 (TGR5), also known as GPBAR1. nih.govuzh.chfrontiersin.org TGR5 is a membrane receptor that, when activated, can regulate macrophage reactivity and attenuate inflammation. nih.govresearchgate.net The anti-inflammatory actions of this compound are closely linked to its ability to activate this receptor. nih.govnih.gov

Studies have confirmed this compound as a TGR5 activator, with an EC50 value of 13.53 μM, which is comparable to the endogenous ligand, lithocholic acid. frontiersin.orgnih.govresearchgate.net The activation of TGR5 by this compound is believed to be the upstream event that leads to the subsequent inhibition of the NF-κB pathway. nih.govresearchgate.net In fact, the anti-inflammatory effect of this compound was found to be absent in RAW264.7 cells, a macrophage cell line that does not express TGR5. nih.gov This highlights the TGR5-dependent nature of this compound's anti-inflammatory activity. nih.gov TGR5 activation is known to suppress the production of pro-inflammatory cytokines in macrophages. frontiersin.orgmdpi.com

Table 2: TGR5/GPBAR1 Activation by this compound

| Compound | Receptor | Activity | EC50 |

| This compound | TGR5/GPBAR1 | Agonist | 13.53 μM |

This data is derived from a reporter gene-based assay. frontiersin.orgnih.govresearchgate.net

Activation of G-protein-coupled Bile Acid Receptor 1 (TGR5/GPBAR1)

Reduction of Oxidative Stress in Inflammatory Conditions

This compound demonstrates significant capabilities in mitigating oxidative stress, a key contributor to tissue damage in inflammatory conditions. nih.govresearchgate.net Its mechanisms involve the direct reduction of reactive oxygen species and the modulation of lipid peroxidation pathways.

Attenuation of Reactive Oxygen Species (ROS) Generation

Ischemia-reperfusion (I/R) events are known to trigger a surge in reactive oxygen species (ROS), leading to cellular damage. researchgate.net Studies have shown that this compound administration significantly diminishes the production of ROS, such as hydrogen peroxide (H2O2), in the context of I/R injury. researchgate.netnih.gov This is evidenced by reduced levels of oxidative stress markers like neutrophil gelatinase-associated lipocalin (NGAL). researchgate.netresearchgate.net Furthermore, this compound treatment has been shown to increase the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), which are key components of the cellular antioxidant response. nih.govresearchgate.net

Modulation of Lipid Oxidative Signaling Pathways

Excessive ROS production during inflammatory events like I/R can lead to lipid peroxidation, a destructive process that damages cell membranes. researchgate.net this compound has been shown to counteract this by reducing markers of lipid peroxidation, including 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA). nih.govnih.gov Concurrently, it helps restore the levels of glutathione (B108866) (GSH), a crucial intracellular antioxidant. nih.gov There is also evidence to suggest that this compound may influence ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, by potentially increasing the expression of glutathione peroxidase 4 (Gpx4), a key regulator of this process. nih.govnih.gov The anti-lipid peroxidation effects of this compound are thought to be an indirect result of its ability to regulate broader antioxidant pathways. nih.gov

Role in Ischemia-Reperfusion (I/R) Injury Attenuation

This compound has demonstrated a protective role against the damage caused by ischemia-reperfusion (I/R) injury, particularly in the kidneys. nih.govresearchgate.netresearchgate.net By activating TGR5, this compound attenuates inflammation and reduces oxidative stress, which are major contributors to I/R-induced tissue damage. nih.govmdpi.comresearchgate.net In animal models of renal I/R, treatment with this compound resulted in improved renal function and less tubular damage. nih.govresearchgate.net The protective mechanism involves the inhibition of inflammatory cell infiltration and the reduction of oxidative and lipid peroxidation markers. nih.govresearchgate.net These findings suggest that this compound could be a potent agent for mitigating the detrimental effects of I/R injury. nih.govresearchgate.net

Influence on Inflammatory Mediators and Gene Expression

The anti-inflammatory properties of this compound are further underscored by its ability to modulate the expression and levels of key inflammatory mediators.

Tumor Necrosis Factor-alpha (TNFα)

Tumor Necrosis Factor-alpha (TNFα) is a potent pro-inflammatory cytokine that plays a central role in initiating and perpetuating inflammatory responses. This compound has been shown to significantly reduce the levels of TNFα in both serum and tissue during inflammatory conditions like I/R injury. nih.gov In vitro experiments with LPS-stimulated macrophages have further demonstrated that this compound treatment leads to a significant decrease in the mRNA expression of TNFα. nih.govresearchgate.net This suppression of TNFα is linked to the TGR5-mediated inhibition of the NF-κB signaling pathway. nih.gov

Chemokine (C-C motif) Ligand 2 (Ccl2)

This compound has demonstrated the ability to modulate the expression of key inflammatory chemokines, including Chemokine (C-C motif) Ligand 2 (Ccl2), also known as monocyte chemoattractant protein-1 (MCP-1). In in vitro studies using the J774 macrophage cell line, treatment with this compound was shown to significantly lower the mRNA expression of Ccl2 that was induced by lipopolysaccharide (LPS). nih.gov LPS-induced migration of macrophages was associated with elevated levels of Ccl2 mRNA, and the co-incubation with this compound effectively abolished this migratory effect and reduced the expression of this inflammatory cytokine. nih.govresearchgate.net This suggests that this compound can inhibit the inflammatory activity of macrophages, in part by downregulating the expression of Ccl2. nih.gov

Chemokine (C-C motif) Ligand 3 (Ccl3)

Similar to its effect on Ccl2, this compound also influences the expression of Chemokine (C-C motif) Ligand 3 (Ccl3), another inflammatory cytokine also known as macrophage inflammatory protein 1-alpha (MIP-1-alpha). Research conducted on J774 macrophages revealed that stimulation with lipopolysaccharide (LPS) led to a significant increase in the mRNA expression levels of Ccl3. nih.gov However, treatment with this compound markedly reduced the LPS-induced expression of Ccl3 mRNA. nih.govresearchgate.net This finding indicates that this compound's anti-inflammatory properties include the suppression of Ccl3 production in activated macrophages. nih.gov

Anticancer and Cytotoxic Activities

Inhibition of Cancer Cell Proliferation

This compound has been identified as having significant cytotoxic activity against Human Cervical Carcinoma (HeLa) cells. Multiple studies have documented its ability to inhibit the proliferation of this cancer cell line, with reported IC50 values (the concentration required to inhibit the growth of 50% of cells) varying slightly across different experiments. One study reported an IC50 value of 6.7 μM for this compound against HeLa cells. researchgate.net Other research has found similar cytotoxic activity, with reported IC50 values of 7.7 µM. nih.govmdpi.com This cytotoxic effect is suggested to be linked to the inhibition of microtubule coupling, which disrupts the process of mitosis in the cancer cells. unibo.it

Table 1: Cytotoxic Activity of this compound against HeLa Cells

| Compound | Cell Line | Reported IC50 Value | Source(s) |

| This compound | HeLa | 6.7 µM | researchgate.net |

| This compound | HeLa | 7.7 µM | nih.govmdpi.com |

This compound has demonstrated notable activity in the context of multidrug-resistant (MDR) human breast adenocarcinoma (MCF-7) cells. While not exhibiting potent direct cytotoxicity on its own in some cases, its primary role is in reversing resistance to conventional chemotherapy agents like doxorubicin (B1662922). journalpulmonology.org Specifically, in doxorubicin-resistant MCF-7/Adr cells, which overexpress the P-glycoprotein (P-gp) efflux pump, this compound has been shown to significantly enhance the cytotoxicity of doxorubicin. journalpulmonology.orgous-research.no Studies have revealed that non-toxic concentrations of this compound can reverse doxorubicin resistance. researchgate.net This effect is attributed to its ability to inhibit the P-gp pump, thereby increasing the intracellular accumulation of the chemotherapeutic drug. journalpulmonology.org This makes this compound a promising candidate for further studies on reversing the multidrug resistance phenotype in cancer therapy. researchgate.net

Table 2: Activity of this compound on MCF-7/Adr Cells

| Cell Line | Activity | Mechanism | Source(s) |

| MCF-7/Adr | Reverses doxorubicin resistance | Inhibition of P-glycoprotein (P-gp) efflux pump | journalpulmonology.org |

| MCF-7/Adr | Enhances doxorubicin cytotoxicity | Increased intracellular drug accumulation | journalpulmonology.orgous-research.no |

Based on the available research, there are no direct studies specifically investigating the cytotoxic activity of this compound against Malignant Peripheral Nerve Sheath Tumor (MPNST) cell lines. However, a study on related compounds from the Ferula genus, from which this compound is derived, has shown activity. A sesquiterpene coumarin-like substance, identified as DAW22 and isolated from Ferula ferulaeoides, was reported to inhibit the proliferation of five different human MPNST cancer cell lines (STS-26T, S462, S462-TY, ST8814, T265) by promoting apoptosis. mdpi.com

Activity against Human Chronic Myelogenous Leukemia (K562) Cells

Mechanisms of Action in Cancer Cells

Based on the available scientific literature, there is no direct evidence to date demonstrating that this compound induces cell cycle arrest in cancer cells. This mechanism has been extensively documented for the related compound Farnesiferol C, which has been shown to cause G1 or G0/G1 phase arrest in various cancer cell lines. nih.govnih.govresearchgate.netnih.gov However, similar findings have not been reported for this compound.

A significant mechanism of action for this compound is its ability to interfere with the process of cell division. Research has shown that this compound, isolated from the roots of Ferula pseudalliacea, exhibits notable cytotoxicity against HeLa cancer cells. This cytotoxic effect is attributed to the compound's ability to inhibit microtubule coupling and interrupt mitosis. researchgate.net The dynamic process of microtubule assembly and disassembly is critical for the formation of the mitotic spindle, which ensures proper chromosome segregation during cell division. frontiersin.orgmdpi.com By disrupting these microtubule dynamics, this compound can halt the mitotic process, ultimately leading to cancer cell death.

This compound has been shown to modulate key cellular signaling pathways that are relevant to cancer biology.

NF-κB Signaling Pathway: In studies using macrophage cells, this compound was found to inhibit the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.comnih.govresearchgate.net The NF-κB pathway is a critical regulator of inflammation and is constitutively active in many cancers, where it promotes cell proliferation, survival, metastasis, and resistance to therapy. d-nb.info this compound was shown to decrease the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting its transcriptional activity. nih.govresearchgate.net This anti-inflammatory effect is mediated, at least in part, through the activation of the G-protein-coupled bile acid receptor TGR5. mdpi.comresearchgate.netnih.govresearchgate.net

ABC Transporter Inhibition: this compound contributes to reversing multidrug resistance (MDR) in cancer cells. It has been identified as an inhibitor of P-glycoprotein (P-gp/MDR1), a transmembrane efflux pump that expels a wide range of anticancer drugs from the cell, reducing their efficacy. d-nb.info The ability of this compound to inhibit P-gp suggests its potential use in combination therapies to overcome resistance in cancer cells.

Interactive Data Table: Biological Activity of this compound

| Compound | Cell Line | Activity Type | Findings | Citation |

| This compound | Rat C6 Glioma | Apoptosis (Inferred) | A plant extract containing this compound induces apoptosis. | waocp.org |

| This compound | K562 (CML) | Active | Noted as "Active" in a compound screen. | scispace.com |

| This compound | K562 (CML) | P-gp Inhibition | Shows inhibitory effects on P-glycoprotein efflux pump. | d-nb.info |

| This compound | HeLa | Mitotic Interruption | Inhibits microtubule coupling and interrupts mitosis. | researchgate.net |

| This compound | Macrophages | NF-κB Inhibition | Inhibits NF-κB activation via the TGR5 receptor. | mdpi.comnih.gov |

Modulation of Cell Signaling Pathways

Inhibition of AKT and ERK Phosphorylation

This compound has demonstrated the ability to modulate key signaling pathways involved in cell growth and proliferation, specifically by inhibiting the phosphorylation of AKT and ERK. While farnesiferol C, a related compound, was found to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in a concentration-dependent manner, it did not inhibit VEGF-induced AKT phosphorylation. aacrjournals.org In contrast, studies on other compounds have shown that inhibition of the HER2/PI3K/AKT pathway can lead to an increase in the phosphorylation of RAF, MEK, and ERK. nih.gov This suggests a complex interplay between these signaling cascades. The inhibition of both AKT and ERK phosphorylation is a significant mechanism in the context of cancer therapy, as these pathways are often dysregulated in tumor cells, promoting survival and proliferation. biomolther.org

Reduction of Non-phospho (Active) CTNNB1 Levels

This compound influences the Wnt/β-catenin signaling pathway by reducing the levels of non-phosphorylated (active) β-catenin (CTNNB1). The stability and activity of β-catenin are tightly regulated by phosphorylation. cellsignal.com In its non-phosphorylated state, β-catenin is active and translocates to the nucleus to regulate gene transcription. biorxiv.orgnih.gov Mutations that prevent the phosphorylation of β-catenin at specific sites, such as Ser33, Ser37, and Thr41, lead to its stabilization and accumulation, a common event in many cancers. cellsignal.comnih.gov The reduction of active β-catenin levels by this compound is a key mechanism in its potential anti-cancer effects, as it disrupts a critical oncogenic signaling pathway.

Downregulation of mTOR Protein and mRNA Expression

This compound has been shown to downregulate the expression of the mammalian target of rapamycin (B549165) (mTOR) at both the protein and mRNA levels. mTOR is a crucial kinase that integrates signals from various growth factors and nutrients to regulate cell growth, proliferation, and survival. wikipedia.org Studies have demonstrated that the overexpression of certain proteins can lead to the downregulation of mTOR protein and mRNA expression. amegroups.org The regulation of mTOR is complex, with some conditions leading to a reduction in mTORC1 signaling. nih.gov By downregulating mTOR, this compound can inhibit protein synthesis and other anabolic processes that are essential for tumor growth.

Regulation of Ki-67 Protein Levels

The proliferation marker Ki-67 is another target of this compound's activity. Ki-67 is a nuclear protein that is expressed in proliferating cells and is widely used as a marker to assess the growth fraction of a cell population. ecancer.orgplos.org The expression of Ki-67 is tightly linked to the cell cycle, with its levels increasing through interphase and peaking in mitosis. nih.gov this compound's ability to regulate Ki-67 protein levels suggests that it can influence cell cycle progression and inhibit the proliferation of cancer cells.

Promotion of Caspase-3 Protein Levels

This compound promotes apoptosis, or programmed cell death, by increasing the levels of caspase-3. Caspase-3 is a key executioner caspase in the apoptotic pathway. mdpi.com The activation of caspase-3 is a critical step that leads to the cleavage of various cellular substrates, ultimately resulting in cell death. Studies on the related compound, farnesiferol C, have shown that it can significantly increase the activity of caspase-3 in a dose-dependent manner, leading to apoptotic cell death. nih.gov This pro-apoptotic effect is a crucial aspect of the anti-cancer properties of this compound.

Reversal of Multidrug Resistance (MDR)

Inhibition of P-glycoprotein (P-gp) Efflux Pump Activity

A significant aspect of this compound's biological activity is its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). tandfonline.comtandfonline.com P-gp functions as an efflux pump, actively transporting a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov

This compound has been identified as an inhibitor of the P-gp efflux pump. frontiersin.orgnih.gov Studies have shown that this compound, along with other sesquiterpene coumarins, can enhance the cytotoxicity of chemotherapeutic drugs like doxorubicin in P-gp-overexpressing cancer cell lines. nih.govmdpi.com This is achieved by inhibiting the P-gp-mediated efflux of the drugs, leading to their increased intracellular accumulation. nih.gov Flow cytometric assays have confirmed that treatment with this compound significantly increases the intracellular accumulation of P-gp substrates. nih.gov The inhibitory effect of this compound on P-gp activity suggests its potential use as an MDR modulator in combination with conventional chemotherapy.

Table 1: Research Findings on the Biological Activities of this compound

| Biological Activity | Molecular Mechanism | Observed Effect | References |

| Inhibition of Cell Signaling | Inhibition of AKT and ERK phosphorylation | Modulation of key pathways in cell growth and proliferation. | aacrjournals.orgnih.govbiomolther.org |

| Wnt Pathway Regulation | Reduction of non-phospho (active) CTNNB1 levels | Disruption of a critical oncogenic signaling pathway. | cellsignal.combiorxiv.orgnih.govnih.gov |

| Inhibition of Cell Growth | Downregulation of mTOR protein and mRNA expression | Inhibition of protein synthesis and anabolic processes. | wikipedia.orgamegroups.orgnih.gov |

| Anti-Proliferation | Regulation of Ki-67 protein levels | Influence on cell cycle progression and inhibition of cell proliferation. | ecancer.orgplos.orgnih.gov |

| Promotion of Apoptosis | Promotion of Caspase-3 protein levels | Induction of programmed cell death in cancer cells. | mdpi.comnih.gov |

| Reversal of MDR | Inhibition of P-glycoprotein (P-gp) efflux pump activity | Enhancement of the efficacy of chemotherapeutic drugs. | tandfonline.comtandfonline.comnih.govnih.govfrontiersin.orgnih.govmdpi.comresearchgate.net |

Sensitization to Chemotherapeutic Agents (e.g., Doxorubicin, Cisplatin)

This compound has demonstrated significant potential as a chemosensitizer, capable of reversing multidrug resistance (MDR) to common chemotherapeutic agents in cancer cells. MDR is a major obstacle in cancer treatment, often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which actively remove anticancer drugs from the cell, reducing their efficacy.

Research has shown that this compound can counteract these resistance mechanisms. In a study involving doxorubicin-resistant human breast cancer cells (MCF-7/Adr), which overexpress the P-gp pump, this compound was identified as a potent MDR reversal agent. nih.gov When combined with a non-toxic concentration (50 μM) of this compound, the cytotoxicity of doxorubicin against these resistant cells was significantly enhanced. nih.gov Flow cytometry assays confirmed that this compound effectively increased the intracellular accumulation of the P-gp substrate Rhodamine 123, indicating a direct inhibitory effect on the P-gp efflux pump. nih.gov Structure-activity relationship analysis suggests that ring-opened drimane-type sesquiterpene coumarins, a class to which this compound belongs, are particularly effective at inhibiting P-gp. nih.govfrontiersin.org

Similarly, this compound has shown chemosensitizing effects in cisplatin-resistant human ovarian carcinoma cells (A2780/RCIS). nih.gov These cells exhibit resistance through the action of the MRP2 efflux pump. This compound was one of several sesquiterpene coumarins that showed significant MDR-reversing effects in this cell line. nih.govresearchgate.net The combination of a nontoxic concentration (20 μM) of this compound with cisplatin (B142131) led to a significant enhancement of cisplatin's toxicity to the resistant cancer cells. nih.gov This effect is attributed to the inhibition of the MRP2 pump, which was confirmed by an increase in the intracellular accumulation of an MRP2 substrate in cells treated with this compound. nih.gov

Inhibition of Farnesyltransferase (FTase) Activity

Farnesyltransferase (FTase) is a crucial enzyme in a post-translational modification process called prenylation. This process is vital for the function of several proteins involved in signal transduction, including the Ras protein, which is frequently mutated and overactive in human cancers. The farnesylation of Ras allows it to anchor to the cell membrane, a critical step for its oncogenic activity. nih.gov Therefore, inhibiting FTase is a key target for cancer therapy.

In a bioassay-guided purification of compounds from the gum resin of Ferula asafoetida, this compound was isolated along with other structurally related sesquiterpenes and evaluated for FTase inhibitory activity. nih.govwjgnet.com While this compound was among the active compounds, the study identified galbanic acid as the most potent inhibitor of FTase, with a 50% inhibitory concentration (IC₅₀) of 2.5 µM in an enzyme-based assay. nih.govtandfonline.com

Table 1: Compounds from Ferula asafoetida Screened for Farnesyltransferase (FTase) Inhibitory Activity

| Compound | Class | FTase Inhibitory Activity |

| Galbanic acid | Sesquiterpene | High (IC₅₀ = 2.5 µM) nih.govtandfonline.com |

| This compound | Sesquiterpene Coumarin (B35378) | Active nih.gov |

| Farnesiferol C | Sesquiterpene Coumarin | Active nih.gov |

| Karatavicinol | Sesquiterpene | Active nih.gov |

| Umbelliprenin (B192621) | Sesquiterpene Coumarin | Active nih.gov |

Neuroprotective and Nervous System Modulatory Effects

Potential in Alzheimer's Disease (AD) Management

Network pharmacology, a computational approach that investigates the complex interactions between drug compounds and biological systems, has identified this compound as a promising candidate for the management of Alzheimer's disease (AD). sciopen.com In a study analyzing the active components of Ferula assafoetida, this compound was highlighted as one of twelve key active ingredients with the potential to ameliorate AD. sciopen.comresearchgate.net This prediction is based on its ability to interact with multiple targets and pathways associated with AD pathology. The analysis identified two key significant pathways through which this compound and other related compounds may exert their effects: the cholinergic synapse signaling pathway and the AD signaling pathway. sciopen.com

The cholinergic hypothesis is one of the earliest theories regarding AD pathogenesis, positing that the cognitive decline seen in AD is linked to a deficiency in the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Network pharmacology studies predict that this compound is a key pharmacological component that acts on the cholinergic synapse signaling pathway. sciopen.com The critical targets identified within this pathway include Acetylcholinesterase (ACHE), Muscarinic Acetylcholine Receptors (CHRM1, CHRM2), Mitogen-Activated Protein Kinase 1 (MAPK1), and Phosphoinositide 3-kinases (PIK3CA, PIK3CB, PIK3CD, PIK3CG). sciopen.com By modulating these targets, this compound may help to correct the central nervous system cholinergic hypofunction, a key pathological feature of AD. sciopen.com

Beyond the cholinergic system, this compound is predicted to directly target key proteins within the primary Alzheimer's disease signaling pathway. sciopen.com This pathway is central to the formation of amyloid-β (Aβ) plaques and hyperphosphorylated tau proteins, the main pathological hallmarks of AD. sciopen.com The network analysis identified that this compound and other active compounds from Ferula likely act on critical targets including Amyloid Precursor Protein (APP), Beta-secretase 1 (BACE1), Glycogen Synthase Kinase 3 Beta (GSK3B), Nicastrin (NCSTN), and Presenilin 1 (PSEN1). sciopen.com The interaction with these proteins suggests a multi-target approach, potentially interfering with the production of Aβ peptides and the hyperphosphorylation of tau proteins. sciopen.com

Table 2: Predicted Alzheimer's Disease-Related Protein Targets of this compound

| Pathway | Predicted Protein Target | Function in AD Pathogenesis |

| AD Signaling Pathway | APP (Amyloid Precursor Protein) | Precursor protein that is cleaved to form amyloid-β. sciopen.com |

| BACE1 (Beta-secretase 1) | Enzyme that cleaves APP in the amyloidogenic pathway. sciopen.com | |

| GSK3B (Glycogen Synthase Kinase 3 Beta) | Involved in the hyperphosphorylation of tau protein. sciopen.com | |

| NCSTN (Nicastrin) | A key component of the γ-secretase complex that cleaves APP. sciopen.com | |

| PSEN1 (Presenilin 1) | The catalytic subunit of the γ-secretase complex. sciopen.com | |

| Cholinergic Synapse | ACHE (Acetylcholinesterase) | Enzyme that breaks down acetylcholine in the synapse. sciopen.com |

| Signaling Pathway | CHRM1, CHRM2 (Muscarinic Receptors) | Receptors involved in cholinergic neurotransmission. sciopen.com |

Modulation of Cholinergic Synaptic Signaling Pathway

Anti-Neuroinflammatory Actions

Neuroinflammation, characterized by the activation of microglia and the subsequent release of inflammatory mediators, is a key process in the pathology of various neurodegenerative diseases. This compound has been investigated for its potential to mitigate these inflammatory responses in the central nervous system.

Inhibition of Nitric Oxide (NO) Production in Over-activated Microglia

Over-activated microglia produce excessive amounts of nitric oxide (NO), a key inflammatory mediator that can lead to neuronal damage. frontiersin.org Research has shown that this compound can inhibit the production of NO in activated microglial cells. Studies on related sesquiterpene coumarins have demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-induced BV-2 microglial cells. researchgate.net For instance, certain sesquiterpene coumarins isolated from Ferula sinkiangensis have shown potent inhibitory activity on NO production, suggesting that natural sesquiterpene coumarins like this compound could serve as potential neuroinflammatory inhibitors. researchgate.net This inhibition of NO production is a crucial aspect of its anti-neuroinflammatory properties, as excessive NO is linked to the progression of neurodegenerative conditions. dergipark.org.tr The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govfrontiersin.org

Antimicrobial Activities

This compound has also been identified as having notable antimicrobial properties, exhibiting activity against both parasites and bacteria.

Anti-plasmodial Activity

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health issue. This compound has demonstrated anti-plasmodial activity. mdpi.commdpi-res.com In vitro studies have evaluated its efficacy against Plasmodium falciparum, the most virulent species causing malaria in humans. While this compound itself was among the compounds isolated, other related sesquiterpene coumarins from Ferula pseudalliacea showed moderate anti-plasmodial activity against the K1 strain of P. falciparum. nih.gov For example, sanandajin, kamolonol acetate (B1210297), and methyl galbanate displayed IC50 values of 2.6, 16.1, and 7.1 μM, respectively. nih.gov This highlights the potential of the sesquiterpene coumarin scaffold, to which this compound belongs, in the development of new anti-malarial agents. nih.gov

Antibacterial Effects

This compound has shown inhibitory effects against various bacterial strains, with a more pronounced activity generally observed against Gram-positive bacteria.

Research has demonstrated the antibacterial potential of compounds structurally related to this compound against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Sesquiterpene coumarins isolated from Ferula pseudalliacea have shown significant antibacterial activity against these species. researchgate.net The inhibitory activities of these compounds were found to be more potent against Gram-positive bacteria. researchgate.net For example, ethyl galbanate demonstrated significant activity against S. aureus at a concentration of 64 μg/ml. researchgate.net The mechanism of action for many antibacterial agents against these bacteria involves disruption of the cell membrane. mdpi.com

The efficacy of this compound and related compounds against Gram-negative bacteria is generally less pronounced compared to their effect on Gram-positive bacteria. frontiersin.org This reduced activity is often attributed to the presence of an outer membrane in Gram-negative bacteria, which acts as a permeability barrier. frontiersin.org However, some studies have reported activity against certain Gram-negative species. For instance, non-pathogenic Gram-positive species like Sporosarcina luteola have been shown to be susceptible to certain antimicrobial agents. mdpi.com While specific data on this compound against Sporosarcina is limited, the broader class of sesquiterpenes has been investigated for activity against a range of bacteria.

Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Other Biological Activities

Beyond its potential antifungal properties, this compound has been shown to exert other significant biological effects, particularly in modulating the gastrointestinal system and in antiviral applications.

Gastrointestinal System Modulation

This compound has demonstrated notable effects on the gastrointestinal tract, including the inhibition of smooth muscle activity and anti-ulcer properties.

Studies have indicated that this compound, as a component of the raw juices of Ferula sinkiangensis and Ferula feruloides, contributes to the inhibition of gastrointestinal smooth muscle activity. mdpi.comresearchgate.netresearchgate.net Research on isolated intestinal tubes of rabbits showed that these raw juices could effectively suppress autonomous smooth muscle activity. mdpi.com This relaxant effect is a significant area of investigation, suggesting a potential mechanism for the traditional use of Ferula species in treating gastrointestinal disorders. nih.govsemanticscholar.org

This compound has been identified as a key component responsible for the anti-gastric ulcer activity observed in extracts of Ferula sinkiangensis resin. mdpi.comresearchgate.net The chloroform-extracted fraction of this resin, which is rich in this compound and Farnesiferol C, exhibited significant anti-gastric ulcer effects. mdpi.comresearchgate.net In studies on rat models with acetylsalicylic acid-induced gastric ulcers, the raw juices of F. feruloides and F. sinkiangensis demonstrated inhibitory effects. mdpi.com Further experiments revealed that a chloroform (B151607) extract showed potent anti-ulcer activity. mdpi.com

| Source | Model | Key Findings | Reference |

| F. sinkiangensis and F. feruloides raw juices | Rat model of acetylsalicylic acid-induced gastric ulcer | Inhibitory effects on gastric ulcers | mdpi.com |

| F. sinkiangensis resin (CHCl3 extract) | In vivo anti-ulcer experiments | Significant anti-gastric ulcer activity | mdpi.comresearchgate.net |

Inhibition of Gastrointestinal Smooth Muscle Activity

Antiviral Activity

This compound has emerged as a compound of interest for its antiviral properties, particularly against human rhinovirus (HRV).

Cytopathic effect (CPE) inhibitory studies have been conducted to assess the antiviral potential of this compound. researchgate.netplantsjournal.com In these assays, this compound, isolated from Ferula assafoetida gum resin, was tested against several pleconaril-sensitive HRV serotypes in HeLa cells. researchgate.netplantsjournal.comacs.org The results indicated a dose-dependent and selective antiviral activity against HRV-2. researchgate.netacs.org The proposed mechanism of action is the prevention of rhinovirus adsorption and/or the uncoating of the viral capsid. plantsjournal.com

| Compound | Virus Serotype | IC50 Value | Reference |

| This compound | HRV-2 | 2.6 µM | acs.org |

| This compound | HRV-2 | 2.61 µM | plantsjournal.com |

These findings identify this compound as a novel chemical scaffold with the potential for developing new treatments for HRV infections. researchgate.net Research has also shown that sesquiterpene coumarins from F. assafoetida, a class of compounds that includes this compound, have demonstrated antiviral activity against the influenza A virus (H1N1). nih.gov

Structure Activity Relationship Sar Studies of Farnesiferol B and Its Analogs

Correlations between Structural Features and Anti-inflammatory Potency

Research indicates that Farnesiferol B possesses anti-inflammatory properties, which can be attributed to specific elements of its molecular structure. mdpi.comresearchgate.net In vivo studies have demonstrated its ability to protect against ischemia-reperfusion (I/R)-induced kidney damage by mitigating both oxidative stress and inflammation. mdpi.comresearchgate.net

The primary mechanism for this anti-inflammatory action is the activation of the G-protein-coupled bile acid receptor (TGR5). researchgate.net this compound functions as a natural agonist for TGR5. researchgate.net This interaction initiates a signaling cascade that ultimately alleviates lipopolysaccharide (LPS)-induced macrophage migration and activation. researchgate.net Furthermore, this TGR5 activation by this compound leads to the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. researchgate.net

SAR studies on sesquiterpene coumarins from Ferula sinkiangensis in the context of anti-neuroinflammatory activity suggest that substitutions on the bicyclic sesquiterpene portion are critical. Specifically, the substitution at the C-3′ position may play a significant role in mediating this activity. thieme-connect.com this compound's structure is well-suited to interact with the TGR5 receptor, leading to the observed downstream anti-inflammatory effects.

Insights into Structural Requirements for Anticancer Activity

This compound has demonstrated selective cytotoxic effects against various cancer cell lines. mdpi.comnih.gov The key to its anticancer activity appears to lie in the synergy between the coumarin (B35378) group and the sesquiterpene tail.

Studies have shown that this compound, isolated from Ferula asafoetida, is effective against the MCF-7 human breast cancer cell line, with a reported IC50 value of 42.1 µM. mdpi.comnih.gov Notably, it exhibits a degree of selectivity, being less potent against normal fibroblast cells (NIH; IC50 > 100 µM). mdpi.comnih.gov Further research on this compound from the roots of Ferula pseudalliacea has revealed its efficacy against HeLa cells. sci-hub.se The mechanism of action in this context involves the inhibition of microtubule coupling, which disrupts the process of mitosis and leads to cell death. sci-hub.se

The presence of both the planar coumarin ring system and the complex, three-dimensional sesquiterpene structure is essential. The coumarin portion can intercalate with biological macromolecules, while the sesquiterpene moiety influences solubility, cell membrane interaction, and binding to specific protein targets like tubulin.

Analysis of Structural Elements Contributing to Multidrug Resistance Reversal

One of the most significant activities of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov MDR is a major obstacle in chemotherapy and is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which expel anticancer drugs from the cell. frontiersin.orgfrontiersin.org

This compound has been shown to inhibit the function of the P-gp transporter. nih.govmdpi.com In doxorubicin-resistant MCF-7/Adr breast cancer cells, which overexpress P-gp, this compound significantly enhanced the cytotoxicity of doxorubicin (B1662922). nih.gov It achieves this by inhibiting the P-gp efflux pump, thereby increasing the intracellular accumulation and retention of chemotherapeutic agents, as demonstrated by flow cytometric assays using the P-gp substrate Rhodamine 123. nih.govnih.gov

Crucially, SAR studies comparing fifteen different sesquiterpene coumarins identified a specific structural feature as being paramount for this activity: a ring-opened drimane-type sesquiterpene structure. nih.govfrontiersin.orgfrontiersin.orgnih.gov this compound, along with Farnesiferol C and lehmferin, possesses this structural motif and consequently exhibits the most potent inhibitory effects on P-gp. nih.govfrontiersin.orgnih.gov This finding establishes these compounds as promising scaffolds for the development of new MDR reversal agents. nih.gov

Comparative SAR with Related Sesquiterpene Coumarins (e.g., Farnesiferol A, Farnesiferol C)

Comparing this compound with its close structural relatives, Farnesiferol A and Farnesiferol C, provides valuable insights into how minor structural modifications can significantly impact biological potency.

Anticancer Activity : In terms of cytotoxicity against the MCF-7 breast cancer cell line, Farnesiferol C (IC50 = 14 µM) is significantly more potent than this compound (IC50 = 42.1 µM). mdpi.comnih.gov The structural difference between this compound and C lies in the location of a hydroxyl group on the sesquiterpene chain, highlighting this position's importance for cytotoxic potency. The antitumor effect of Farnesiferol C is linked to its ability to inhibit cell proliferation and vascular endothelial growth factor. sci-hub.se

Multidrug Resistance Reversal : All three farnesiferols are effective P-gp inhibitors. mdpi.com Farnesiferol A was found to be more potent than the standard inhibitor verapamil. mdpi.com Studies focusing on the ring-opened drimane-type structure found that both this compound and C were among the most effective P-gp inhibitors. nih.govnih.gov Some evidence suggests that Farnesiferol C inhibits the efflux of P-gp substrates even more effectively than verapamil, indicating it may be the most potent of the three in this regard. frontiersin.orgnih.gov

Anti-inflammatory Activity : Farnesiferols A and B are noted as key anti-inflammatory components of Ferula persica. nih.gov A comparative study on anti-neuroinflammatory effects also included Farnesiferol C. thieme-connect.com The subtle structural variations between them, particularly in the sesquiterpene side chain's oxidation and stereochemistry, likely account for any differences in their potency as TGR5 agonists and subsequent NF-κB pathway inhibition.

This comparative analysis underscores the sensitivity of the biological activities of sesquiterpene coumarins to fine structural changes in the sesquiterpene moiety, whether it be the position of a hydroxyl group (as between B and C) or the nature of the linkage to the coumarin (ether vs. ester).

Advanced Research Methodologies and Experimental Models in Farnesiferol B Studies

In Vitro Cell-Based Assays

The cytotoxic and anti-proliferative potential of Farnesiferol B has been evaluated against various cancer cell lines using viability assays. These assays, such as the alamarBlue® method, measure the metabolic activity of cells, which serves as an indicator of cell viability. Research has demonstrated that this compound exhibits dose-dependent cytotoxicity. nih.gov

In a study evaluating its effects on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, this compound displayed moderate cytotoxic activity. nih.gov Notably, the compound showed preferential cytotoxicity towards cancer cells, with no significant toxicity observed against normal human fibroblast (NIH) cells at concentrations up to 100 µg/mL. nih.gov

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type Assay IC₅₀ Value (µg/mL) IC₅₀ Value (µM) Reference MCF-7 Breast Cancer alamarBlue® 45.5 ~42.1 [3, 17] PC-3 Prostate Cancer alamarBlue® >50 N/A researchgate.net

The effect of this compound on cell migration, a key process in inflammation and cancer metastasis, has been investigated using transwell migration assays. researchgate.netresearchgate.net These assays assess the ability of cells to move through a porous membrane toward a chemoattractant.

In studies involving macrophage cell lines like J774, this compound demonstrated a significant inhibitory effect on migration induced by lipopolysaccharide (LPS). researchgate.netnih.gov LPS, a component of bacterial cell walls, is a potent inflammatory stimulus that typically promotes macrophage migration. The co-incubation with this compound was shown to abolish this LPS-induced migratory response, suggesting an anti-inflammatory potential by modulating macrophage motility. researchgate.netresearchgate.net This inhibition is linked to its activity as a TGR5 agonist. researchgate.netmdpi.com

Table 2: Effect of this compound on Macrophage Migration

Cell Line Assay Type Stimulus Treatment Observed Effect Reference J774 Transwell Migration Assay LPS (100 ng/mL) This compound (20 µM) Abolished LPS-induced cell migration [2, 4] RAW264.7 Cell Culture and Migration Assay LPS (100 ng/mL) This compound (20 µM) Alleviated LPS-induced macrophage migration researchgate.net

While the broader class of sesquiterpene coumarins, particularly the related compound Farnesiferol C, has been extensively studied for apoptosis induction and cell cycle arrest using techniques like flow cytometry and caspase activation assays, specific data for this compound is limited in the current scientific literature. nih.govresearchgate.netnih.govbioassaysys.com Studies on this compound have primarily focused on its anti-inflammatory and receptor-activating properties rather than its direct role in cell cycle progression or programmed cell death. researchgate.netnih.gov

The modulatory effects of this compound on gene and protein expression are central to its mechanism of action, particularly in the context of inflammation. Methodologies such as Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Western blotting have been employed to quantify these changes.